molecular formula C22H22O5 B2976362 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 610762-27-1

3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No. B2976362
CAS RN: 610762-27-1
M. Wt: 366.413
InChI Key: OJHQJKXXNCQIPV-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one” belongs to the class of organic compounds known as flavonoids. Flavonoids are characterized by a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring ©. This compound has methoxy groups attached to the phenyl ring and an allyl group attached to the oxygen in the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a chromen-4-one core, with a 3,4-dimethoxyphenyl group at the 3-position and a 2-methylallyl group at the 7-position .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the functional groups present in the molecule. The methoxy groups could undergo demethylation, and the allyl group could participate in reactions typical of alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of methoxy groups could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : The study of similar chromenone compounds has led to detailed understanding of their crystal structures. For example, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one demonstrates complex crystal formations in the monoclinic system, highlighting the intricate molecular arrangements of these compounds (Manolov, Ströbele, & Meyer, 2008).

  • Structural Characterization : Analysis of compounds such as 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one reveals details about their planar structures and hydrogen bonding patterns, contributing to the understanding of their chemical properties (Watson, Kashyap, Gao, & Mabry, 1991).

Chemical Synthesis and Properties

  • Synthetic Approaches : Studies on the synthesis of chromone and xanthone derivatives, involving compounds like 2-methyl-4H-chromen-4-ones, demonstrate the potential for creating novel compounds with improved antioxidant properties. This research contributes to the development of new therapeutic agents (Proença et al., 2016).

  • Photoreactive Properties : Research on chromene compounds such as 6,7-dimethoxy-2,2-diphenyl-2H-chromene shows their potential in photochemical applications due to their photochromic properties (Hobley et al., 2000).

Biological and Medicinal Applications

  • Potential in Medicinal Chemistry : The synthesis of coumarin derivatives containing pyrazole and indenone rings, such as 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one, demonstrates the exploration of chromene derivatives in developing antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological context in which this compound is used. Many flavonoids have been found to have antioxidant, anti-inflammatory, and anticancer activities .

Safety and Hazards

As with any compound, the safety and hazards would depend on factors such as dose, route of exposure, and individual susceptibility. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-19(11-16)27-14(3)21(22(17)23)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHQJKXXNCQIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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